
7-Methyl-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3H-phenoxazin-3-one is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of phenoxazine and is often used in various scientific and industrial applications due to its redox properties and fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves the reaction of resorufin with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the resorufin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form resorufin, a fluorescent dye.
Reduction: The compound can be reduced to form colorless hydroresorufin.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Resorufin
Reduction: Hydroresorufin
Substitution: Various substituted phenoxazines depending on the reagent used.
Applications De Recherche Scientifique
7-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays due to its fluorescent properties.
Medicine: Investigated for its potential use in cancer therapy as it can distinguish between cytotoxic and cytostatic compounds.
Industry: Used in the textile industry as a dye and in the production of other fluorescent compounds.
Mécanisme D'action
The mechanism of action of 7-Methyl-3H-phenoxazin-3-one involves its redox properties. It acts as an electron acceptor in redox reactions, changing color based on its oxidation state. In biological systems, it is reduced by cellular enzymes to form a fluorescent product, which can be measured to assess cell viability and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorufin: A closely related compound that is also used as a fluorescent dye.
Methoxyresorufin: Another derivative of phenoxazine with similar applications.
Hydroresorufin: The reduced form of resorufin, used in similar assays.
Uniqueness
7-Methyl-3H-phenoxazin-3-one is unique due to its specific methylation, which enhances its stability and fluorescence properties compared to other phenoxazine derivatives. This makes it particularly useful in applications requiring high sensitivity and stability.
Propriétés
Numéro CAS |
74683-31-1 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
7-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3 |
Clé InChI |
MBUQZPRLVIONQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
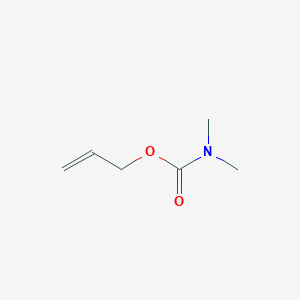


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
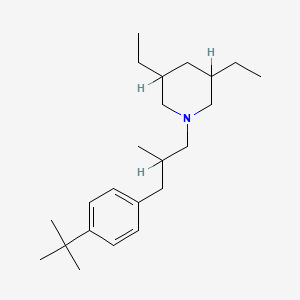
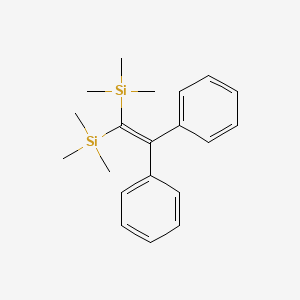


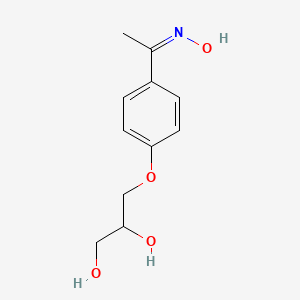

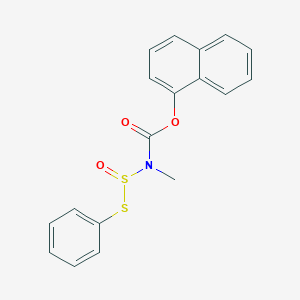
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
